N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide
CAS No.: 1207023-37-7
Cat. No.: VC7731363
Molecular Formula: C16H23N5O2S
Molecular Weight: 349.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207023-37-7 |
|---|---|
| Molecular Formula | C16H23N5O2S |
| Molecular Weight | 349.45 |
| IUPAC Name | N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20) |
| Standard InChI Key | OYANMKYNRFCRHA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Pyrimidine Core: A 2-methyl-6-dimethylamino-substituted pyrimidine ring, which contributes to electronic delocalization and potential hydrogen-bonding interactions .
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Ethylenediamine Linker: A two-carbon chain connecting the pyrimidine to the sulfonamide group, enhancing conformational flexibility.
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Phenylmethanesulfonamide Moiety: A hydrophobic benzene ring attached to a sulfonamide group, likely influencing solubility and target binding .
Key spectral identifiers include:
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SMILES:
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 -
InChIKey:
OYANMKYNRFCRHA-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 349.45 g/mol |
| Formula | |
| Solubility | Not experimentally determined |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
The dimethylamino group enhances basicity (), while the sulfonamide group contributes acidity () .
Synthesis and Optimization
Synthetic Routes
While direct protocols for this compound are unspecified, analogous pyrimidine-sulfonamides are synthesized via multi-step strategies :
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Pyrimidine Ring Formation: Condensation of β-keto esters with thiourea yields 2-thiomethylpyrimidin-4-ones, followed by methylation .
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Hydrazine Functionalization: Reaction with hydrazine hydrate produces 2-hydrazinylpyrimidin-4(1H)-ones, enabling subsequent cyclization .
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Sulfonamide Coupling: Nucleophilic substitution or reductive amination attaches the phenylmethanesulfonamide group .
Example Pathway:
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Synthesis of 6-(dimethylamino)-2-methylpyrimidin-4-amine from acetylacetone and thiourea.
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Ethylenediamine linkage via Buchwald–Hartwig amination.
Pharmacological Activity
Antimalarial Activity
Pyrimidine-sulfonamide hybrids demonstrate efficacy against Plasmodium falciparum (IC₅₀: 2.84–3.12 μM) . Docking studies reveal interactions with falcipain-2/3 via:
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Hydrogen Bonding: Sulfonamide oxygen to catalytic cysteine residues.
Cytotoxicity Profile
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Selectivity Index (SI): ~12.5 for analogs, indicating moderate safety in mammalian cells .
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Metabolic Stability: Low microsomal clearance in rodent models (t₁/₂ > 60 min) .
Applications and Therapeutic Prospects
Antimicrobial Agents
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Tuberculosis: Synergistic with bedaquiline in resistant strains .
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Malaria: Combinatorial use with artemisinin derivatives to circumvent resistance .
Oncology
Sulfonamides modulate kinase activity (e.g., ERK1/2), showing promise in breast and lung cancer models .
| Therapeutic Area | Target | Efficacy (IC₅₀) |
|---|---|---|
| Tuberculosis | MmpL3/Iron uptake | 1.8 μM |
| Malaria | Falcipain-2 | 2.84 μM |
| Oncology | ERK1/2 | 4.2 μM |
Future Directions
Solubility Enhancement
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Strategies: Introduce polar groups (e.g., pyridyl) at R1 or PEGylate the ethylenediamine linker .
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Prodrug Design: Phosphate esters to improve oral bioavailability .
Target Identification
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Chemoproteomics: Photoaffinity labeling to map cellular interactomes .
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CRISPR Screening: Genome-wide knockout to identify resistance genes .
Preclinical Development
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PK/PD Studies: Assess tissue distribution in murine models.
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Toxicology: Chronic toxicity profiling in non-human primates.
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